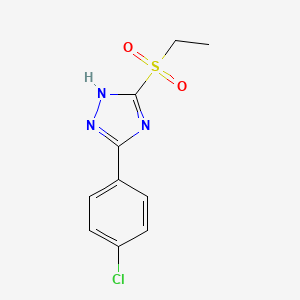
3-(4-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a chlorophenyl group and an ethylsulfonyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group is typically added through sulfonation reactions using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Shares the chlorophenyl group but differs in the rest of the structure.
4-Chlorophenyl 4-ethoxyphenyl sulfone: Contains a chlorophenyl group and a sulfone group but has a different overall structure.
Uniqueness
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole is unique due to the combination of the triazole ring, chlorophenyl group, and ethylsulfonyl group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
924663-91-2 |
|---|---|
Formule moléculaire |
C10H10ClN3O2S |
Poids moléculaire |
271.72 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-ethylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O2S/c1-2-17(15,16)10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
Clé InChI |
GNOAJQIQDPBBEP-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NC(=NN1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


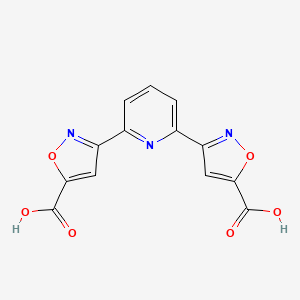
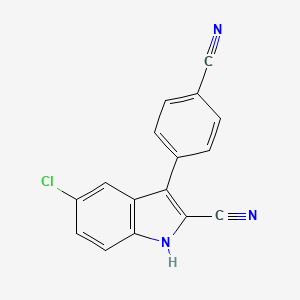

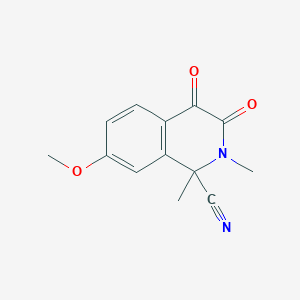
![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)
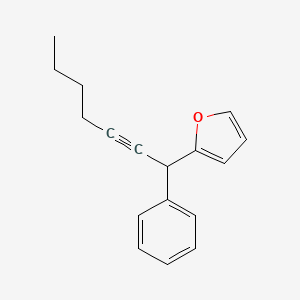

![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)


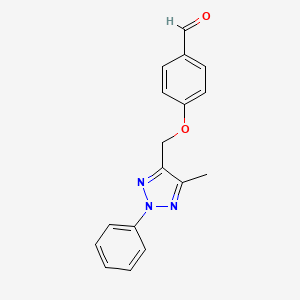
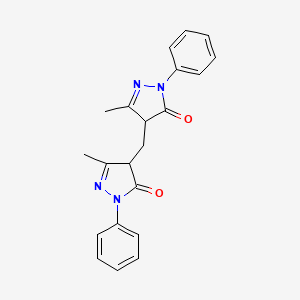
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)
